tert-Butyl (3-formylpyridin-2-yl)carbamate molecular weight
tert-Butyl (3-formylpyridin-2-yl)carbamate molecular weight
An In-Depth Technical Guide to tert-Butyl (3-formylpyridin-2-yl)carbamate: Properties, Synthesis, and Applications in Drug Discovery
Abstract
This guide provides a comprehensive technical overview of tert-Butyl (3-formylpyridin-2-yl)carbamate, a pivotal heterocyclic building block in modern medicinal chemistry and organic synthesis. We delve into its fundamental physicochemical properties, established synthetic and characterization protocols, key chemical reactivities, and its validated applications in the development of therapeutic agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their scientific endeavors.
Core Molecular Profile and Physicochemical Properties
tert-Butyl (3-formylpyridin-2-yl)carbamate (also known as 2-N-Boc-amino-3-formylpyridine) is a bifunctional organic compound featuring a pyridine scaffold.[1] Its structure is distinguished by two key functional groups that dictate its utility: a reactive formyl (aldehyde) group at the 3-position and a tert-butoxycarbonyl (Boc)-protected amine at the 2-position.[2][3] This strategic arrangement makes it an invaluable intermediate for constructing complex molecular architectures.
The Boc group serves as a robust protecting group for the primary amine. Its steric bulk and electronic properties render it stable to a wide range of nucleophilic, basic, and reductive conditions, which is crucial for preventing unwanted side reactions during multi-step syntheses.[3] Crucially, it can be removed cleanly under mild acidic conditions, allowing for selective deprotection and subsequent functionalization of the amine. The formyl group, an electrophilic aldehyde, acts as a versatile synthetic handle for carbon-carbon and carbon-nitrogen bond formation.[2]
Key Physicochemical Data
All quantitative data for tert-Butyl (3-formylpyridin-2-yl)carbamate are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| Molecular Weight | 222.24 g/mol | [1][2] |
| Molecular Formula | C₁₁H₁₄N₂O₃ | [2][4] |
| CAS Number | 116026-94-9 | [2] |
| IUPAC Name | tert-butyl N-(3-formylpyridin-2-yl)carbamate | [2] |
| Appearance | White to off-white powder | |
| Melting Point | 109-111 °C | [1] |
| Boiling Point | 310 °C | [1] |
| Density | 1.212 g/cm³ | [1] |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=C(C=CC=N1)C=O | [2][4] |
Molecular Structure
The structural arrangement of the functional groups is central to the compound's synthetic value.
Caption: Chemical structure of tert-Butyl (3-formylpyridin-2-yl)carbamate.
Synthesis and Spectroscopic Characterization
The synthesis of this intermediate is well-established, typically involving the protection of an aminopyridine precursor followed by formylation, or vice-versa. The choice of route often depends on the availability of starting materials and desired scale.
General Synthetic Workflow
A common and reliable approach involves the Boc-protection of 2-amino-3-methylpyridine, followed by oxidation of the methyl group to the corresponding aldehyde. An alternative involves the direct formylation of a Boc-protected aminopyridine.[2]
Caption: General synthetic workflow for the target compound.
Example Laboratory Protocol
This protocol is a representative synthesis. Researchers should first consult primary literature and perform appropriate risk assessments.
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Protection: Dissolve 2-aminopyridine in an appropriate aprotic solvent (e.g., THF, Dichloromethane).
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Add a base (e.g., Triethylamine, DMAP) followed by the dropwise addition of Di-tert-butyl dicarbonate ((Boc)₂O) at 0 °C.
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Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
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Work up the reaction by washing with aqueous solutions to remove impurities, followed by drying and concentration to yield the Boc-protected intermediate.
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Formylation: The protected intermediate is then subjected to a formylation reaction, such as the Vilsmeier-Haack reaction, under controlled temperature conditions.[2]
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Purification: The crude product is purified, typically via column chromatography on silica gel, to yield the final white to off-white solid product.
Spectroscopic Validation
Trustworthiness in synthesis is achieved through rigorous characterization. To confirm the identity and purity of the synthesized compound, a combination of spectroscopic methods is essential.
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¹H NMR: Key expected signals include a singlet around 1.5 ppm for the nine equivalent protons of the tert-butyl group, distinct aromatic proton signals for the pyridine ring, a singlet for the aldehyde proton (CHO) typically downfield (>9.5 ppm), and a broad singlet for the carbamate N-H proton.
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¹³C NMR: Expect signals for the quaternary and methyl carbons of the Boc group, aromatic carbons, and a highly characteristic downfield signal for the formyl carbon (>185 ppm).
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Mass Spectrometry (MS): ESI-MS would show a prominent peak corresponding to the molecular ion [M+H]⁺ at m/z 223.24.
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Infrared (IR) Spectroscopy: Key vibrational stretches include a strong C=O stretch for the carbamate (~1700-1730 cm⁻¹), another C=O stretch for the aldehyde (~1680-1700 cm⁻¹), and N-H stretching (~3200-3400 cm⁻¹).[2]
Chemical Reactivity and Synthetic Applications
The dual functionality of tert-Butyl (3-formylpyridin-2-yl)carbamate makes it a versatile substrate for a wide array of chemical transformations, positioning it as a valuable building block in drug discovery campaigns.
Key Transformations
The formyl group and the Boc-protected amine are the primary sites of reaction.
Caption: Key synthetic transformations of the title compound.
The formyl group readily participates in:
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Reductive Amination: To form secondary or tertiary amines, a cornerstone reaction in medicinal chemistry for introducing diverse side chains.[5]
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Wittig and Horner-Wadsworth-Emmons reactions: To form alkenes, enabling the extension of carbon frameworks.[2]
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Aldol and Knoevenagel Condensations: For C-C bond formation, building molecular complexity.[2]
The Boc-amine can be selectively deprotected to liberate the free amine, which can then undergo acylation, alkylation, or be used in cross-coupling reactions.
Role in Drug Discovery and Development
The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, frequently found in clinically successful drugs. This structural motif is an effective hydrogen bond donor and acceptor, enabling strong and specific interactions with biological targets like protein kinases.
Intermediate for Kinase Inhibitors
A primary application of this compound is in the synthesis of kinase inhibitors.[5] Many kinase inhibitors target the ATP-binding site, and the 2-aminopyridine core can mimic the hydrogen bonding interactions of the adenine portion of ATP.
Caption: Workflow for synthesizing kinase inhibitors.
This compound serves as the starting point for introducing diversity at the 3-position via the formyl group, while the 2-amino group is reserved for creating the crucial interactions within the enzyme's hinge region. Research into p38 MAP kinase inhibitors, which are implicated in inflammatory diseases, has heavily utilized this building block.[5]
Synthesis of CNS-Active Agents
The 2-aminopyridine structure is also prevalent in molecules designed to modulate enzymes and receptors in the central nervous system (CNS).[5] The ability to easily modify the pyridine ring allows for the fine-tuning of properties critical for CNS drugs, such as blood-brain barrier permeability and metabolic stability.[5]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling is paramount.
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Hazard Identification: The compound is classified as a skin and eye irritant and may cause respiratory irritation.[1]
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Handling: Use only in a well-ventilated area, such as a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing dust.[1]
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Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[4]
Conclusion
tert-Butyl (3-formylpyridin-2-yl)carbamate is more than just a chemical intermediate; it is a strategic tool for the efficient construction of complex, biologically active molecules. Its unique combination of a reactive aldehyde and a protected amine on a privileged pyridine scaffold provides chemists with a reliable and versatile platform for drug discovery. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for unlocking its full potential in the development of next-generation therapeutics.
References
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tert-Butyl (3-formylpyridin-2-yl)carbamate. (n.d.). Acros Pharmatech. Available at: [Link]

